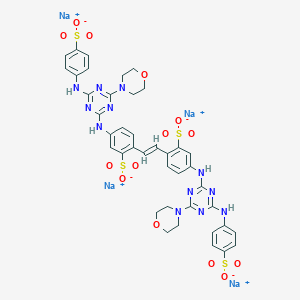
(Z)-3,4-Dideuteriohex-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,4-Dideuteriohex-3-enal is a deuterated version of the aldehyde compound that is commonly known as hexenal. It is a useful compound in scientific research, particularly in the field of biochemistry, due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of (Z)-3,4-Dideuteriohex-3-enal is not fully understood, but it is believed to be similar to that of hexenal. It is thought to act as a signaling molecule, triggering various physiological responses in cells and tissues. It may also play a role in lipid peroxidation, which is a process that can lead to oxidative damage in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3,4-Dideuteriohex-3-enal are not well documented, but it is believed to have similar effects to hexenal. It may play a role in the regulation of gene expression, as well as in the modulation of various signaling pathways. It may also have antioxidant properties, helping to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Z)-3,4-Dideuteriohex-3-enal in lab experiments is its isotopic labeling with deuterium. This allows researchers to track the movement of the compound through various metabolic pathways, providing valuable insights into biological processes. However, one limitation of using deuterated compounds is their cost, which can be significantly higher than non-deuterated compounds. Additionally, the synthesis of deuterated compounds can be more complex and time-consuming, requiring specialized equipment and expertise.
Orientations Futures
There are a number of potential future directions for the use of (Z)-3,4-Dideuteriohex-3-enal in scientific research. One area of interest is in the study of lipid peroxidation and its role in various disease processes, such as cancer and neurodegenerative disorders. Additionally, the compound may have potential applications in the development of new drugs and therapies for a range of conditions. Further research is needed to fully explore the potential of (Z)-3,4-Dideuteriohex-3-enal and its isotopically labeled counterparts in scientific research.
Méthodes De Synthèse
The synthesis method for (Z)-3,4-Dideuteriohex-3-enal involves the deuteration of hexenal, which is typically achieved through the use of deuterated reagents such as deuterium oxide or deuterated solvents. The process involves the replacement of hydrogen atoms with deuterium atoms, resulting in a compound that is isotopically labeled with deuterium. This process is commonly used in the synthesis of deuterated compounds for scientific research purposes.
Applications De Recherche Scientifique
(Z)-3,4-Dideuteriohex-3-enal has a range of potential applications in scientific research, particularly in the field of biochemistry. It is commonly used as a tracer molecule in metabolic studies, allowing researchers to track the movement of the compound through various metabolic pathways. It can also be used to study the mechanism of action of enzymes and other proteins, as well as to investigate the role of lipid peroxidation in various biological processes.
Propriétés
IUPAC Name |
(Z)-3,4-dideuteriohex-3-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANMBISFKBPEX-KKLCAENNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC=O)/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,4-Dideuteriohex-3-enal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














